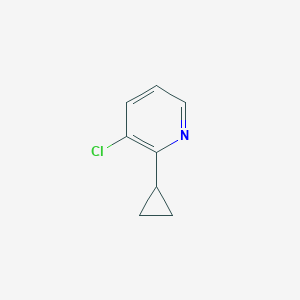

3-Chloro-2-cyclopropylpyridine

描述

属性

IUPAC Name |

3-chloro-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLWSKQUGUMFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728692 | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355066-87-3 | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355066-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-Chloro-2-cyclopropylpyridine typically involves the reaction of 2-cyclopropylpyridine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 2-cyclopropylpyridine

Chlorinating Agent: Thionyl chloride (SOCl2)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

3-Chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-Chloro-2-cyclopropylpyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

作用机制

The mechanism of action of 3-Chloro-2-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Isomers and Positional Variants

The positional arrangement of substituents on the pyridine ring significantly impacts physicochemical properties. Key analogs include:

Discussion :

- In contrast, 2-Chloro-5-cyclopropylpyridine (QC-3731) positions the substituents farther apart, reducing steric clash and altering reactivity patterns .

- The hydrochloride salt of 4-Chloro-3-cyclopropylpyridine (QV-1471) demonstrates improved aqueous solubility, making it more suitable for biological assays compared to the neutral parent compound .

Substitution Pattern Analogs

Modifications to the cyclopropane group or chlorine substituent yield distinct derivatives:

Discussion :

Functional Group Variations

Additional functional groups further diversify properties:

Discussion :

- The carboxamide group in 6-Chloro-N-cyclopropylpyridine-2-carboxamide (LD-1948) enables hydrogen bonding, a critical feature for drug-receptor interactions .

- Trichloromethyl (CCl₃) and thiocyanato (SCN) groups introduce significant electron-withdrawing effects, altering the pyridine ring’s electronic landscape and reactivity .

生物活性

3-Chloro-2-cyclopropylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated pyridines, characterized by the presence of a chlorine atom at the third position and a cyclopropyl group at the second position of the pyridine ring. This specific arrangement contributes to its unique reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 143.60 g/mol |

| Structure | Chemical Structure |

The mechanism of action of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The presence of the chlorine atom enhances its binding affinity to target sites, allowing it to act as an enzyme inhibitor or receptor ligand.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes by binding to active sites, thereby blocking their activity. This property is crucial for drug development targeting diseases where enzyme modulation is beneficial.

- Receptor Interaction : The compound exhibits selective binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders and conditions such as depression.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The compound's halogenated structure contributes to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in malignant cells suggests that it may serve as a lead compound for developing novel anticancer therapies.

Case Studies

- Study on Enzyme Inhibition : A recent study investigated the enzyme inhibitory effects of this compound on phosphodiesterase (PDE) enzymes. The results showed a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent for conditions like asthma and cardiovascular diseases.

- Nicotinic Receptor Binding Study : Another study focused on the binding affinity of this compound to nAChRs. The findings indicated that this compound has a high affinity for the α4β2 subtype, making it a promising candidate for further development as an antidepressant or cognitive enhancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Cyclopropylpyridine | Lacks chlorine; lower reactivity | Limited antimicrobial activity |

| 4-Chloro-2-cyclopropylpyridine | Chlorine at different position; altered binding profile | Moderate anticancer properties |

| 5-Bromo-2-cyclopropylpyridine | Presence of bromine; increased reactivity | Enhanced enzyme inhibition |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-cyclopropylpyridine, and how can reaction yields be optimized under varying conditions?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or nucleophilic substitution on pre-functionalized pyridine derivatives. For example, substituting a halogen (e.g., chlorine) at the 2-position of pyridine with a cyclopropyl group using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) . Optimization can involve:

- Screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (60–100°C balances kinetics and side reactions).

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 |

| PdCl₂(dppf) | THF | 60 | 65 |

| No catalyst | Toluene | 100 | <10 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyridine ring protons (δ 7.5–8.5 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons .

- IR Spectroscopy : C-Cl stretch appears near 550–650 cm⁻¹; cyclopropyl C-H stretches at ~3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 153.6 (C₈H₈ClN⁺) with fragmentation patterns reflecting cyclopropane ring stability.

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. For example:

- Calculate LUMO localization on the chlorine atom to predict nucleophilic attack sites .

- Simulate steric effects of the cyclopropyl group on reaction pathways.

- Key Finding : Cyclopropane’s angle strain increases electrophilicity at the pyridine’s 2-position, favoring SNAr reactions with amines .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Use databases like PubChem to aggregate bioassay results, filtering by assay type (e.g., kinase inhibition vs. cytotoxicity) .

- Hypothesis Testing : Design dose-response studies under standardized conditions (e.g., fixed cell lines, IC₅₀ measurements).

- Example Contradiction : Some studies report antiviral activity, while others show inactivity. Possible factors:

- Substituent variations (e.g., trifluoromethyl groups enhance membrane permeability ).

- Assay sensitivity (e.g., viral load quantification methods).

Q. What strategies minimize byproduct formation during the functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).

- Kinetic Control : Use low temperatures (-20°C) to favor mono-substitution over di-substitution .

- Catalyst Tuning : Bulky ligands (e.g., JohnPhos) reduce steric hindrance for selective coupling .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Oxidative Stress Test : Expose to H₂O₂ (0.1–1 mM) and quantify reactive intermediates using ESR spectroscopy.

- Key Finding : Cyclopropane rings enhance rigidity, reducing hydrolysis rates compared to non-cyclopropyl analogs .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent polarity).

- ANOVA : Identify significant factors (p < 0.05) affecting yield.

- Example : A 3² factorial design for solvent (DMF, THF) and temperature (60°C, 80°C) revealed solvent polarity accounts for 70% of yield variance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。